2-Ethyloxane-2-carboxylic acid
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Overview
Description
2-Ethyloxane-2-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a carboxylic acid derivative characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyloxane-2-carboxylic acid can be synthesized through several methods, including:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification with a mineral acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides or esters
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Esters: Formed through esterification reactions with alcohols.
Amides: Formed through reactions with amines.
Acid Chlorides: Formed through reactions with thionyl chloride
Scientific Research Applications
2-Ethyloxane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles.
Mechanism of Action
The mechanism of action of 2-ethyloxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Ethyloxane-2-carboxylic acid can be compared with other carboxylic acids, such as:
Acetic Acid (Ethanoic Acid): A simple carboxylic acid with widespread industrial and household applications.
Propionic Acid (Propanoic Acid): Known for its use as a preservative and in the production of polymers.
Butyric Acid (Butanoic Acid): Noted for its role in the production of biofuels and as a flavoring agent
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-ethyloxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(7(9)10)5-3-4-6-11-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
RXPVBIIQHCWDDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCO1)C(=O)O |
Origin of Product |
United States |
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